Cyclohexyl(3,4-difluorophenyl)methanol
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Overview
Description
Cyclohexyl(3,4-difluorophenyl)methanol is an organic compound with the molecular formula C13H16F2O It is characterized by a cyclohexyl group attached to a methanol moiety, which is further substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(3,4-difluorophenyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 3,4-difluorobenzaldehyde. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(3,4-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form the corresponding cyclohexyl(3,4-difluorophenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or Jones reagent in anhydrous conditions.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.
Major Products Formed:
Oxidation: Cyclohexyl(3,4-difluorophenyl)ketone.
Reduction: Cyclohexyl(3,4-difluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl(3,4-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl(3,4-difluorophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Cyclohexyl(3-fluorophenyl)methanol
- Cyclohexyl(4-fluorophenyl)methanol
- Cyclohexyl(3,4-dichlorophenyl)methanol
Comparison: Cyclohexyl(3,4-difluorophenyl)methanol is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. Compared to its mono-fluorinated analogs, it may exhibit enhanced metabolic stability and lipophilicity, making it a more potent and versatile compound for various applications .
Properties
IUPAC Name |
cyclohexyl-(3,4-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZOYKZJWNCWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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